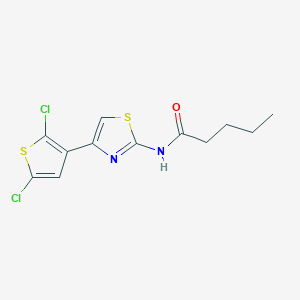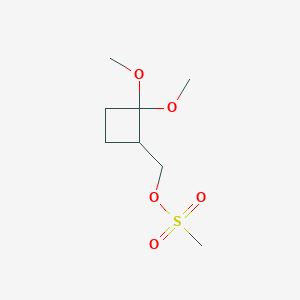
(2,2-Dimethoxycyclobutyl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethoxycyclobutyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H16O5S and a molecular weight of 224.28 g/mol . It is characterized by the presence of a cyclobutyl ring substituted with two methoxy groups and a methanesulfonate ester group. This compound is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate typically involves the reaction of (2,2-Dimethoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
(2,2-Dimethoxycyclobutyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium iodide yields (2,2-Dimethoxycyclobutyl)methyl iodide.
Hydrolysis: The primary products are (2,2-Dimethoxycyclobutyl)methanol and methanesulfonic acid.
科学研究应用
(2,2-Dimethoxycyclobutyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methanesulfonate esters.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond. This cleavage can be catalyzed by nucleophiles or hydrolytic enzymes, leading to the release of (2,2-Dimethoxycyclobutyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
(2,2-Dimethoxycyclobutyl)methanol: The alcohol precursor to (2,2-Dimethoxycyclobutyl)methyl methanesulfonate.
(2,2-Dimethoxycyclobutyl)methyl chloride: A related compound where the methanesulfonate group is replaced by a chloride.
Cyclobutyl methyl methanesulfonate: A similar compound lacking the methoxy groups on the cyclobutyl ring.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the methanesulfonate ester. These functional groups confer specific reactivity and solubility properties, making the compound valuable in various synthetic and research applications.
属性
IUPAC Name |
(2,2-dimethoxycyclobutyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-11-8(12-2)5-4-7(8)6-13-14(3,9)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDQGAHSPQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1COS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)

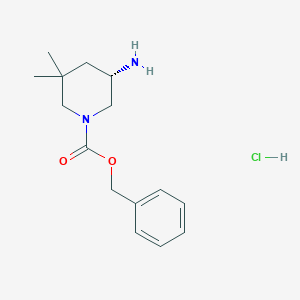
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2958368.png)
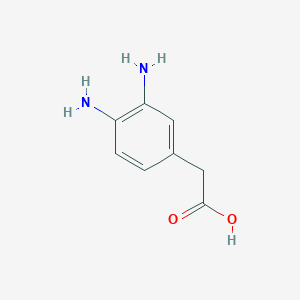
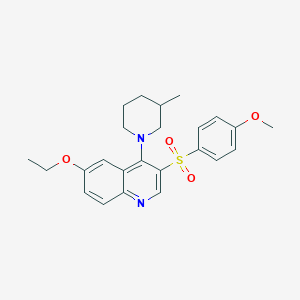
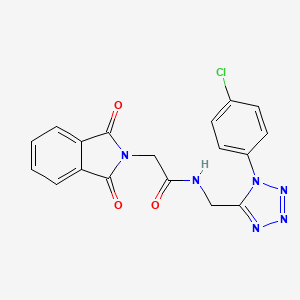
![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)
![1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
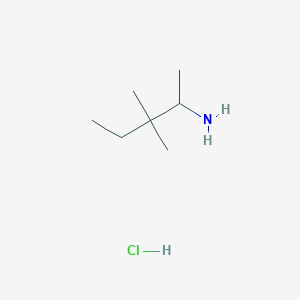
![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)
![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)
